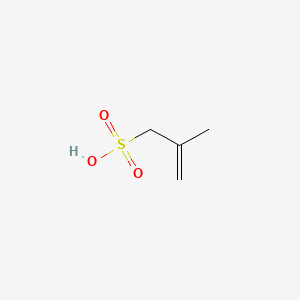
2-Methylprop-2-ene-1-sulfonic acid
Overview
Description
2-Methylprop-2-ene-1-sulfonic acid is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Industrial Applications
- Corrosion Inhibitor :
- Monomer for Polymer Synthesis :
- Surfactant :
Scientific Research Applications
-
Biological Studies :
- Research has shown that this compound can act as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This mechanism suggests potential applications as an antimicrobial agent.
- Analytical Chemistry :
- Polymer Chemistry :
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use in pharmaceutical formulations aimed at treating infections.
Case Study 2: Polymer Development
Research focused on developing anionic polymers using this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives.
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Industrial | Corrosion inhibitor | Enhances equipment longevity |
| Polymer Synthesis | Monomer for anionic polymers | Used in coatings and adhesives |
| Cleaning Products | Surfactant | Improves cleaning efficiency |
| Biological Research | Antimicrobial agent | Inhibits bacterial growth |
| Analytical Chemistry | HPLC separation | Compatible with mass spectrometry |
Chemical Reactions Analysis
Salt Formation via Neutralization
The sulfonic acid group readily undergoes acid-base reactions to form stable salts. For example, neutralization with sodium hydroxide produces sodium 2-methylprop-2-ene-1-sulfonate , a water-soluble derivative :
Reaction :
Properties of Sodium Salt :
| Property | Value |
|---|---|
| Molecular Weight | 158.15 g/mol |
| Solubility | 523 g/L in water (20°C) |
| Melting Point | >300°C |
| LogP (Partition) | 1.19 |
The sodium salt is widely used in industrial applications, including ion-exchange resins and surfactants .
Electrophilic Addition Reactions
The methallyl (alkene) group participates in electrophilic addition reactions, though the electron-withdrawing sulfonic acid group moderates reactivity compared to unsubstituted alkenes.
Hydration
In aqueous sulfuric acid, the alkene undergoes acid-catalyzed hydration to form 3-sulfopropyl alcohol , though this reaction is less facile than with non-functionalized alkenes due to steric and electronic effects :
Reaction :
Halogenation
Reaction with halogens (e.g., Cl₂, Br₂) yields dihalogenated products. For example, bromination produces 1,2-dibromo-2-methylpropylsulfonic acid :
Reaction :
Functional Group Transformations
The sulfonic acid group enables derivatization into esters, amides, and sulfonates:
Esterification
Reaction with alcohols in the presence of dehydrating agents (e.g., PCl₅) yields sulfonate esters:
Reaction :
Amidation
Treatment with amines produces sulfonamides, though this reaction typically requires activation of the sulfonic acid (e.g., conversion to sulfonyl chloride first):
Reaction :
Polymerization
The methallyl group allows radical or ionic polymerization, forming polymers with sulfonic acid side chains. These materials exhibit ion-exchange properties and are used in membranes for fuel cells .
Example :
Properties
CAS No. |
3934-16-5 |
|---|---|
Molecular Formula |
C4H8O3S |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
2-methylprop-2-ene-1-sulfonic acid |
InChI |
InChI=1S/C4H8O3S/c1-4(2)3-8(5,6)7/h1,3H2,2H3,(H,5,6,7) |
InChI Key |
XEEYSDHEOQHCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CS(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













